![molecular formula C21H29N5O2 B3809522 N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B3809522.png)
N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide
Overview
Description
N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide, also known as Etazolate, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide is not fully understood. However, it is thought to act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide may reduce anxiety and improve cognitive function.
Biochemical and Physiological Effects
N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons. Additionally, N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and learning.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide in lab experiments is its potential to improve cognitive function and reduce anxiety-like behavior in animal models. This makes it a useful tool for studying the neurobiological mechanisms underlying anxiety and cognition. However, one limitation of using N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide in lab experiments is its potential toxicity, as it has been shown to have hepatotoxic effects in some animal models.
Future Directions
There are several future directions for research on N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide. One potential direction is to further explore its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, future research could investigate the potential of N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide as a cognitive enhancer in humans, as it has been shown to improve cognitive function in animal models. Finally, further studies could investigate the potential of N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide in treating other neurological disorders, such as depression and schizophrenia.
In conclusion, N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. While its exact mechanism of action is not fully understood, it has been shown to have anxiolytic, anticonvulsant, and cognitive-enhancing effects in animal models. Future research could explore its potential as a treatment for epilepsy, as a cognitive enhancer in humans, and in treating other neurological disorders.
Scientific Research Applications
N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide has been studied for its potential pharmacological properties, including its anxiolytic, anticonvulsant, and cognitive-enhancing effects. In animal studies, N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide has been shown to reduce anxiety-like behavior and improve cognitive function. Additionally, N,N-diethyl-2-{4-[(4-phenyl-1-azepanyl)carbonyl]-1H-1,2,3-triazol-1-yl}acetamide has been studied for its potential in treating epilepsy, as it has been shown to have anticonvulsant effects in animal models.
properties
IUPAC Name |
N,N-diethyl-2-[4-(4-phenylazepane-1-carbonyl)triazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-3-24(4-2)20(27)16-26-15-19(22-23-26)21(28)25-13-8-11-18(12-14-25)17-9-6-5-7-10-17/h5-7,9-10,15,18H,3-4,8,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHUMVTKKFUMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(N=N1)C(=O)N2CCCC(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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